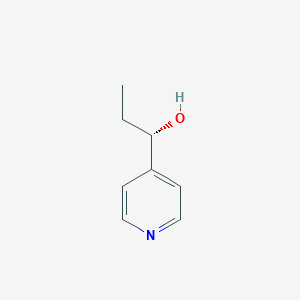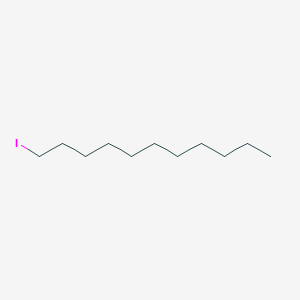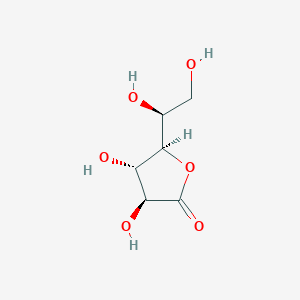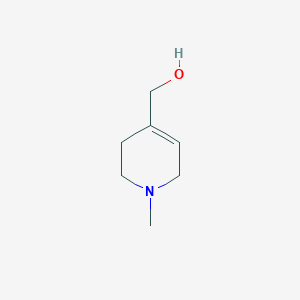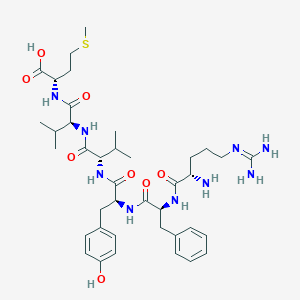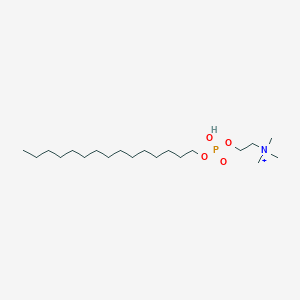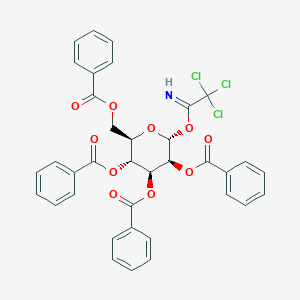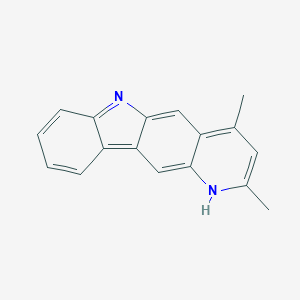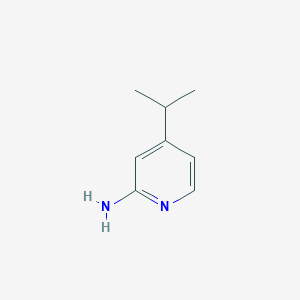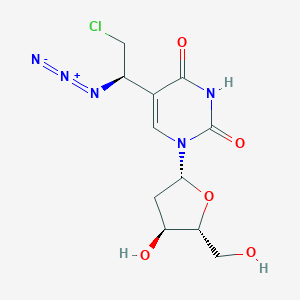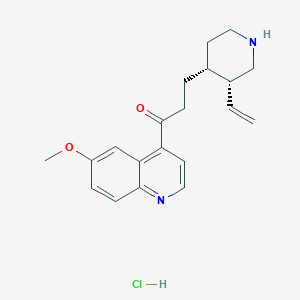![molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7](/img/structure/B118590.png)
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate is a chemical compound with a unique structure that includes an acetamido group and a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentene derivatives.
Acetamidation: Introduction of the acetamido group is achieved through acylation reactions.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetamido and ester groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido group and the ester functionality play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1S,4R)-4-tert-Butoxycarbonylamino-cyclopent-2-en-1-yl]methyl acetate: Similar structure with a tert-butoxycarbonylamino group.
[(1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol]: Contains a cyclohexene ring and different functional groups.
Eigenschaften
CAS-Nummer |
61865-50-7 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
[(1R,4S)-4-acetamidocyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m0/s1 |
InChI-Schlüssel |
NUVGPCPCBFRPHQ-VHSXEESVSA-N |
SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
Isomerische SMILES |
CC(=O)N[C@H]1C[C@H](C=C1)COC(=O)C |
Kanonische SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
Synonyme |
cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


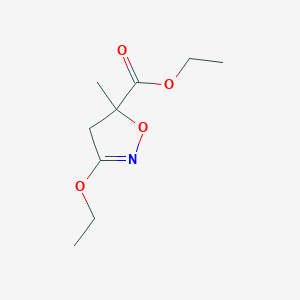
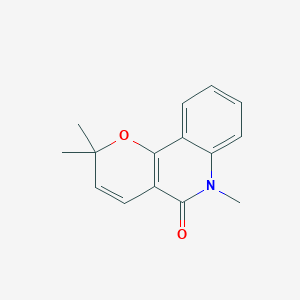
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
